Breviscapine
Overview
Description
Scutellarin is a polyphenolic flavone with a characteristic C7-glucuronide substituent. It is widely distributed in nature, particularly in the mint plants, in herbs such as Mexican oregano, sweet basil, and psyllium . Scutellarin-rich extracts from medicinal plants have gained popular use in traditional Chinese medicine for remedies against cardiovascular, neurodegenerative diseases, and diabetes . The compound exhibits a wide range of activities, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects .
Mechanism of Action
- Notably, it has been found to bind to TNF receptor II (TNFR2) in tumor-associated CD4+Foxp3+ regulatory T cells, contributing to its anticancer properties .
- By inhibiting high glucose-induced and hypoxia-mimetic agent-induced angiogenic effects, Scutellarin modulates the reactive oxygen species/hypoxia-inducible factor-1α/vascular endothelial growth factor pathway .
- Scutellarin affects several pathways relevant to CVD:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: Scutellarin can be synthesized from 3,4,5-trimethoxyphenol through a series of reactions including acetylation, aldolization, cyclization, and hydrolysis . The synthesis involves the following steps:
Acetylation: Protecting the hydroxyl groups.
Aldolization: Forming the flavone core.
Cyclization: Creating the flavone structure.
Hydrolysis: Removing the protecting groups to yield scutellarin.
Industrial Production Methods: Modern extraction technologies, such as microwave-assisted, ultrasound-assisted, and supercritical fluid extraction, have been utilized to extract scutellarin from Scutellaria and Erigeron genera . These technologies improve efficiency and retain biological activity, making scutellarin suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Scutellarin undergoes various chemical reactions, including:
Oxidation: Scutellarin can be oxidized to form scutellarein, an important in vivo metabolite.
Reduction: Reduction reactions can modify the flavone structure.
Substitution: Substitution reactions can introduce different functional groups to the flavone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products:
Scutellarein: Formed through hydrolysis of scutellarin.
Other derivatives: Depending on the reagents and conditions used, various substituted flavones can be synthesized.
Scientific Research Applications
Scutellarin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell signaling.
Medicine: Used in the treatment of cerebral infarction, angina pectoris, cerebral thrombosis, coronary heart disease, and other diseases.
Industry: Employed as a dietary antioxidant, functional food additive, and beneficial nutraceutical.
Comparison with Similar Compounds
Scutellarin is compared with other similar flavonoids:
Baicalin: Another flavone with similar anti-inflammatory and antioxidant properties.
Baicalein: Known for its neuroprotective and anticancer effects.
Quercetin: A widely studied flavonoid with broad-spectrum biological activities.
Uniqueness: Scutellarin’s unique C7-glucuronide substituent distinguishes it from other flavonoids, contributing to its specific pharmacological activities and therapeutic potential .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSISFGPUUYILV-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336184 | |
Record name | Scutellarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27740-01-8, 116122-36-2 | |
Record name | Scutellarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scutellarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Breviscapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scutellarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCUTELLARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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